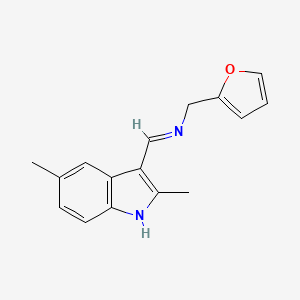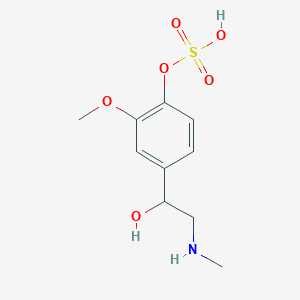![molecular formula C9H17Cl2N3O B12310134 rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentane ring substituted with an amine group and a pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, introduction of the amine group, and attachment of the pyrazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as microreactor technology can enhance the sustainability and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole moiety or the cyclopentane ring, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, the compound can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its interactions with biological macromolecules provide insights into biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
- rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine
- cis-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine
- trans-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine
Comparison: Compared to similar compounds, rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis exhibits unique properties such as higher solubility, stability, and reactivity. These characteristics make it more suitable for specific applications in research and industry.
特性
分子式 |
C9H17Cl2N3O |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H |
InChIキー |
PWUODWXXXCVKML-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)

![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)


![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)


